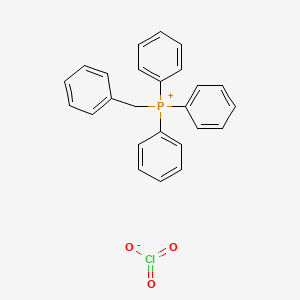

Benzyl(triphenyl)phosphanium;chlorate

CAS No.: 417707-40-5

Cat. No.: VC19081940

Molecular Formula: C25H22ClO3P

Molecular Weight: 436.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 417707-40-5 |

|---|---|

| Molecular Formula | C25H22ClO3P |

| Molecular Weight | 436.9 g/mol |

| IUPAC Name | benzyl(triphenyl)phosphanium;chlorate |

| Standard InChI | InChI=1S/C25H22P.ClHO3/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;2-1(3)4/h1-20H,21H2;(H,2,3,4)/q+1;/p-1 |

| Standard InChI Key | WLKSKRFUEFGINW-UHFFFAOYSA-M |

| Canonical SMILES | C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)=O |

Introduction

Chemical Structure and Nomenclature

Benzyl(triphenyl)phosphanium chloride consists of a positively charged phosphonium center, where a benzyl group () and three phenyl groups () are bonded to a phosphorus atom. The chloride anion () balances the charge. The molecular structure is represented as:

The compound’s nomenclature occasionally leads to confusion due to mislabeling of the anion. For instance, "chlorate" (ClO) is chemically distinct from chloride (Cl), and no peer-reviewed studies validate the existence of a stable benzyl(triphenyl)phosphanium chlorate derivative .

Synthesis and Industrial Production

Reaction Mechanism

BTPC is synthesized via a nucleophilic substitution reaction between triphenylphosphine () and benzyl chloride ():

The reaction is exothermic and typically conducted in a mixed solvent system of water and benzyl chloride at 80–85°C . Excess benzyl chloride (2–3 times the stoichiometric amount) ensures complete conversion of triphenylphosphine .

Optimized Industrial Process

A patented method (CN109912651A) outlines an efficient synthesis route :

-

Mixing Phase: Water and benzyl chloride are combined in a reactor heated to 80–85°C.

-

Reagent Addition: Triphenylphosphine is gradually introduced via a vibrating feeder to control reaction exothermicity.

-

Reflux and Separation: The mixture undergoes reflux for 1 hour, followed by phase separation. The aqueous phase contains dissolved BTPC, while excess benzyl chloride forms the organic phase.

-

Purification: The aqueous solution is filtered through a tetrafluoro membrane (0.1–0.5 µm), cooled to crystallize BTPC, and vacuum-dried.

Key Advantages:

Physicochemical Properties

Thermal and Solubility Characteristics

Rheological Impact on Polymers

BTPC significantly alters the melt rheology of polyvinylidene fluoride (PVDF). At 5 wt% loading, it reduces PVDF’s complex viscosity by 40% at 200°C, facilitating processing while promoting the formation of piezoelectric β-phase crystals .

Applications in Materials Science

Phase-Transfer Catalysis

BTPC enables reactions between hydrophilic and hydrophobic reagents by shuttling ions across phase boundaries. For example, it accelerates nucleophilic substitutions in biphasic systems (e.g., water/organic solvent) .

Polymer Modification

In PVDF composites, BTPC serves as a β-phase nucleating agent, enhancing dielectric and piezoelectric properties. Studies show a 300% increase in β-phase content compared to untreated PVDF .

Vulcanization Accelerator

BTPC reduces the vulcanization time of fluororubbers by 30% at 0.5–1.0 phr (parts per hundred rubber), improving crosslink density and thermal stability .

Future Directions

Advanced Catalysis

Research is exploring BTPC’s role in asymmetric synthesis, leveraging its chiral phosphonium center to induce enantioselectivity in C–C bond-forming reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume